molecular formula C49H72O18 B14696172 Tetraacetyldigoxin CAS No. 29701-13-1

Tetraacetyldigoxin

Cat. No.: B14696172
CAS No.: 29701-13-1
M. Wt: 949.1 g/mol
InChI Key: RASGVLIRXOAHJT-KXDZLFOKSA-N
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Description

Tetraacetyldigoxin is a derivative of digoxin, a well-known cardiac glycoside. It is primarily used for its positive inotropic effects, which increase the force of heart muscle contractions. This compound is an acetylated form of digoxin, which enhances its pharmacokinetic properties, making it more effective in certain medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraacetyldigoxin involves the acetylation of digoxin. This process typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups on the digoxin molecule .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Tetraacetyldigoxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetraacetyldigoxin has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of cardiac glycosides.

    Biology: Investigated for its effects on cellular processes, particularly in cardiac cells.

    Medicine: Explored for its potential in treating heart conditions due to its enhanced pharmacokinetic properties compared to digoxin.

    Industry: Used in the development of new cardiac drugs and in the study of drug delivery systems.

Mechanism of Action

Tetraacetyldigoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, thereby improving heart function. The acetylation of digoxin enhances its absorption and bioavailability, making it more effective in clinical applications .

Comparison with Similar Compounds

Uniqueness: Tetraacetyldigoxin is unique due to its multiple acetyl groups, which significantly enhance its pharmacokinetic properties compared to digoxin and other similar compounds. This makes it a valuable compound in both research and clinical settings .

Properties

CAS No.

29701-13-1

Molecular Formula

C49H72O18

Molecular Weight

949.1 g/mol

IUPAC Name

[(2R,3R,4S,6S)-3-[(2R,4S,5R,6R)-4-acetyloxy-5-[(2R,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C49H72O18/c1-23-44(64-29(7)53)36(61-26(4)50)20-42(59-23)66-46-25(3)60-43(21-38(46)63-28(6)52)67-45-24(2)58-41(19-37(45)62-27(5)51)65-32-12-14-47(8)31(17-32)10-11-34-35(47)18-39(54)48(9)33(13-15-49(34,48)56)30-16-40(55)57-22-30/h16,23-25,31-39,41-46,54,56H,10-15,17-22H2,1-9H3/t23-,24-,25-,31-,32+,33-,34-,35+,36+,37+,38+,39-,41-,42-,43-,44-,45-,46-,47+,48+,49?/m1/s1

InChI Key

RASGVLIRXOAHJT-KXDZLFOKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC(=O)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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